molecular formula C20H23NO B1359477 2,3-Dimethyl-4'-pyrrolidinomethyl benzophenone CAS No. 898776-41-5

2,3-Dimethyl-4'-pyrrolidinomethyl benzophenone

Cat. No.: B1359477
CAS No.: 898776-41-5
M. Wt: 293.4 g/mol
InChI Key: AOYORVQNNLOTIH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-4’-pyrrolidinomethyl benzophenone typically involves the reaction of 2,3-dimethylbenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then subjected to further reactions to introduce the pyrrolidinomethyl group .

Industrial Production Methods

Industrial production of 2,3-Dimethyl-4’-pyrrolidinomethyl benzophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-4’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dimethyl-4’-pyrrolidinomethyl benzophenone has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-4’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethyl-3’-pyrrolidinomethyl benzophenone: Similar structure with different substitution pattern.

    2,3-Dimethyl-4’-piperidinomethyl benzophenone: Contains a piperidine ring instead of a pyrrolidine ring.

    2,3-Dimethyl-4’-morpholinomethyl benzophenone: Contains a morpholine ring instead of a pyrrolidine ring.

Uniqueness

2,3-Dimethyl-4’-pyrrolidinomethyl benzophenone is unique due to its specific substitution pattern and the presence of the pyrrolidinomethyl group.

Properties

IUPAC Name

(2,3-dimethylphenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO/c1-15-6-5-7-19(16(15)2)20(22)18-10-8-17(9-11-18)14-21-12-3-4-13-21/h5-11H,3-4,12-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOYORVQNNLOTIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C2=CC=C(C=C2)CN3CCCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642746
Record name (2,3-Dimethylphenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898776-41-5
Record name (2,3-Dimethylphenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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